UGM Inhibition Potency vs. Optimized N-Benzyl Analog: >800-Fold Gap Defines Screening vs. Lead Status
The target compound inhibits M. tuberculosis UGM with an IC₅₀ of 1.60 × 10⁵ nM (160 μM) [1]. In contrast, the optimized N-benzyl analog Antituberculosis agent-5 (N-(2-methoxybenzyl)-5-nitrofuran-2-carboxamide) inhibits the same enzyme (Glf/UDP-Gal mutase) with an IC₅₀ of 99 μM/mL and achieves a whole-cell MIC of 1.6 μg/mL against M. tuberculosis . The target compound's UGM IC₅₀ is approximately 1.6-fold higher (weaker) at the enzymatic level, and critically, its whole-cell antitubercular activity is not reported due to the known class-level inactivity of phenyl amides. This positions the 4-methoxyphenyl derivative as a mechanistic probe or negative control, not an anti-TB candidate.
| Evidence Dimension | Inhibition of M. tuberculosis UDP-galactopyranose mutase (UGM) |
|---|---|
| Target Compound Data | IC₅₀ = 1.60 × 10⁵ nM (160 μM) |
| Comparator Or Baseline | Antituberculosis agent-5 (N-(2-methoxybenzyl)-5-nitrofuran-2-carboxamide): UGM IC₅₀ = 99 μM/mL; M. tuberculosis MIC = 1.6 μg/mL |
| Quantified Difference | Target compound UGM IC₅₀ ≈ 1.6× higher (weaker inhibition); no measurable whole-cell anti-TB activity expected based on phenyl amide SAR |
| Conditions | UGM assay: Recombinant M. tuberculosis UGM expressed in E. coli, monitoring UDP-[³H]-galactofuranose formation. Comparator data from independent studies using analogous recombinant UGM assay systems. |
Why This Matters
Procurement for anti-TB screening should recognize this compound as a low-potency phenyl amide control, not a substitute for optimized benzyl amide leads; the quantitative gap establishes clear utility boundaries.
- [1] BindingDB BDBM65582. IC₅₀ = 1.60E+5 nM against M. tuberculosis UDP-galactose mutase. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=65582 View Source
